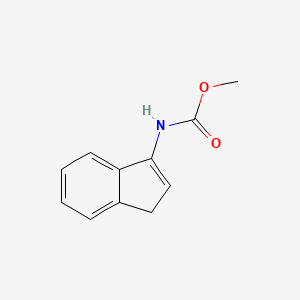

(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-(ピリジン-4-イル)-1H-ピラゾール-4-イル)ボロン酸は、ピリジン環とピラゾール環の両方を持つボロン酸誘導体です。この化合物は、医薬品化学や材料科学を含むさまざまな分野における潜在的な用途のために、有機化学において非常に注目されています。ボロン酸は、ジオールと可逆的な共有結合を形成する能力で知られており、そのため、さまざまな化学反応や用途において有用です。

準備方法

合成経路と反応条件: (1-(ピリジン-4-イル)-1H-ピラゾール-4-イル)ボロン酸の合成は、通常、以下の手順が含まれます。

ハロゲン-金属交換とボリル化:

パラジウム触媒クロスカップリング: この方法は、パラジウム触媒を使用してハロピリジンまたはハロピラゾールをボロン酸誘導体とカップリングさせます.

指向性オルト金属化: このアプローチは、ピリジンまたはピラゾール環の特定の位置を選択的に金属化するプロセスを含み、続いてボリル化が行われます.

工業生産方法: (1-(ピリジン-4-イル)-1H-ピラゾール-4-イル)ボロン酸の工業生産は、上記で述べた合成経路の大規模版を含み、収率、純度、および費用対効果を最適化しています。連続フロー反応器や自動合成プラットフォームの使用は、これらのプロセスの効率を高めることができます。

化学反応の分析

反応の種類: (1-(ピリジン-4-イル)-1H-ピラゾール-4-イル)ボロン酸は、いくつかの種類の化学反応を起こし、以下が含まれます。

鈴木-宮浦クロスカップリング: この反応は、パラジウム触媒の存在下、ボロン酸とアリールまたはビニルハライドをカップリングし、炭素-炭素結合を形成します.

プロト脱ボリル化: この反応は、通常、プロトン性溶媒または触媒を使用して、ボロン酸基を除去します.

一般的な試薬と条件:

パラジウム触媒: 鈴木-宮浦クロスカップリング反応で使用されます。

プロトン性溶媒: プロト脱ボリル化反応で使用されます。

主な生成物:

ビアリール化合物: 鈴木-宮浦クロスカップリング反応から生成されます。

脱ボリル化化合物: プロト脱ボリル化反応から生成されます。

4. 科学研究における用途

(1-(ピリジン-4-イル)-1H-ピラゾール-4-イル)ボロン酸は、科学研究において幅広い用途があります。

科学的研究の応用

(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

作用機序

(1-(ピリジン-4-イル)-1H-ピラゾール-4-イル)ボロン酸の作用機序は、ジオールや他の求核剤との可逆的な共有結合の形成を含みます。この特性は、クロスカップリング反応で活用され、ボロン酸基が新しい炭素-炭素結合の形成を促進します。医薬品化学では、この化合物は、酵素などの特定の分子標的と相互作用し、活性部位の残基と共有結合を形成することにより、その活性を阻害する可能性があります。

類似化合物:

ピリジン-4-ボロン酸: ピリジン環を持つより単純なボロン酸誘導体.

ピラゾール-4-ボロン酸: ピラゾール環を持つボロン酸誘導体。

独自性: (1-(ピリジン-4-イル)-1H-ピラゾール-4-イル)ボロン酸は、ピリジン環とピラゾール環の両方の存在によりユニークであり、より単純なボロン酸と比較して異なる電子特性と立体特性を提供できます。この二重の機能は、さまざまな化学反応や用途におけるその反応性と特異性を高めることができます。

類似化合物との比較

Pyridine-4-boronic acid: A simpler boronic acid derivative with a pyridine ring.

Pyrazole-4-boronic acid: A boronic acid derivative with a pyrazole ring.

Uniqueness: (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both pyridine and pyrazole rings, which can provide distinct electronic and steric properties compared to simpler boronic acids. This dual functionality can enhance its reactivity and specificity in various chemical reactions and applications.

特性

分子式 |

C8H8BN3O2 |

|---|---|

分子量 |

188.98 g/mol |

IUPAC名 |

(1-pyridin-4-ylpyrazol-4-yl)boronic acid |

InChI |

InChI=1S/C8H8BN3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6,13-14H |

InChIキー |

SQPVTKJGOXHAFS-UHFFFAOYSA-N |

正規SMILES |

B(C1=CN(N=C1)C2=CC=NC=C2)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B11907857.png)

![6-(Methylamino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B11907883.png)

![N,N-Dimethyl-1-(1,4-dioxaspiro[4.4]nonan-7-yl)methanamine](/img/structure/B11907920.png)

![Isothiazolo[5,4-b]quinoline](/img/structure/B11907930.png)

![2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11907931.png)

![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B11907932.png)

![6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11907941.png)